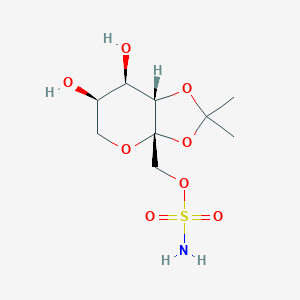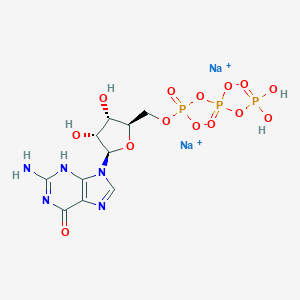![molecular formula C8H8N2O2 B022749 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 917918-80-0](/img/structure/B22749.png)
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Übersicht
Beschreibung
“4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class of compounds .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one”, has been reported in the literature . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” can be analyzed using various computational and experimental techniques . Molecular modeling of these derivatives has led to the introduction of a substituent at the 1-position to access two lipophilic sites and polar residues .Chemical Reactions Analysis
The chemical reactions involving “4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” and its derivatives can be analyzed based on the synthetic strategies used to produce them . These reactions are typically optimized to produce the desired product with high yield and selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” can be analyzed using various experimental and computational techniques . These properties include its molecular weight, chemical structure, and other relevant characteristics .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: FGFR Inhibition
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in various types of cancers . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . The compound 4h , a derivative, showed significant inhibitory activity against FGFR1–4 and demonstrated potential in inhibiting cancer cell proliferation, migration, and invasion .
Drug Discovery: Azaindole Scaffold
The azaindole scaffold, to which 7-Hydroxy-4-methoxy-6-azaindole belongs, is prevalent in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases due to its biochemical and biophysical properties. The azaindole core is a key focus in drug discovery, with novel synthetic strategies being developed for its diversification .
Synthetic Methodologies: Elegant Techniques
Recent advances in synthetic chemistry have led to the development of elegant techniques for the functionalization of the 7-azaindole core . These methods are crucial for creating pharmacophores that target various therapeutic areas. The development of these synthetic strategies is an active area of research, particularly in the context of metal-catalyzed cross-coupling and C–H bond functionalization reactions .
Kinase Inhibitor Design
The azaindole framework is significant in the design of kinase inhibitors. Kinases are enzymes that play a pivotal role in signal transduction pathways, and their dysregulation is often linked to diseases, including cancer . The 7-azaindole core is utilized in the design of inhibitors that can modulate kinase activity, offering a pathway to novel treatments .
Biological Evaluation: Potent Activities
The biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, which include 7-Hydroxy-4-methoxy-6-azaindole , has shown potent activities against key biological targets . These evaluations are essential in determining the therapeutic potential of compounds, guiding further drug development and optimization .
Bioactive Natural Products: Therapeutic Agents
The azaindole chemical scaffold is represented in bioactive natural products that have therapeutic potential for various diseases . The exploration of this scaffold in natural products can lead to the discovery of new drugs with significant medicinal properties .
Wirkmechanismus
Target of Action
The primary targets of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 7-HYDROXY-4-METHOXY-6-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” and its derivatives could include further optimization of their synthesis, investigation of their biological activity, and exploration of their potential applications . These compounds have been developed as novel conformationally constrained BET bromodomain inhibitors .
Eigenschaften
IUPAC Name |
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAJMZNTBJUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580922 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one | |
CAS RN |
917918-80-0 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)



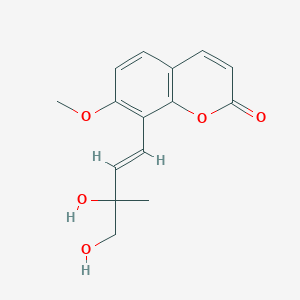
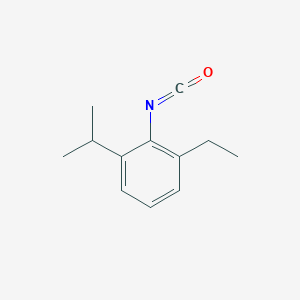
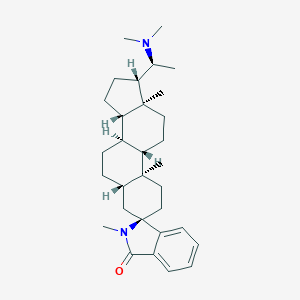
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)

